

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil

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Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

Cat. No.: B104193

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Introduction

6-Amino-1,3-dimethyluracil (CAS No. 6642-31-5) is a pyrimidine derivative recognized for its role as a versatile intermediate in organic and medicinal chemistry.^[1] Structurally similar to natural nucleobases, it serves as a crucial building block for synthesizing a variety of biologically active compounds, including antiviral and anticancer agents.^{[1][2]} Its applications extend beyond pharmaceuticals into agrochemicals and polymer science.^{[1][2]} This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and key applications of **6-Amino-1,3-dimethyluracil**, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

6-Amino-1,3-dimethyluracil is typically an off-white to pale beige or light yellow solid powder.^{[3][4]} It is known to crystallize from water.^{[3][5]} The compound is combustible but does not have a specified flash point.^[6] For stability, it should be stored in a dark, inert atmosphere at room temperature or refrigerated at 2-8°C.^{[2][5]}

The quantitative physical and chemical properties of **6-Amino-1,3-dimethyluracil** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	6642-31-5	[3][5][6][7][8]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[2][3][5][8]
Molecular Weight	155.15 g/mol	[3][5][6][7]
Melting Point	295 °C (decomposes)	[3][5][6]
Boiling Point	243.1 ± 43.0 °C (Predicted)	[5]
Density	1.288 ± 0.06 g/cm ³ (Predicted)	[5]
Appearance	Off-white to light yellow powder; Pale Beige Solid	[2][3][4]
Water Solubility	7.06 g/L at 25 °C	[5]
Other Solubilities	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[9]
pKa	5.17 ± 0.70 (Predicted)	[5]
LogP	-0.4 at 20 °C	[5]
Assay/Purity	≥98.0% to ≥99.5%	[2][6][10]
InChI Key	VFGRNTYELNYSKJ-UHFFFAOYSA-N	[5][6][7][8]
SMILES	CN1C(=CC(=O)N(C1=O)C)N	[6][7][9]

Chemical Reactivity and Behavior

6-Amino-1,3-dimethyluracil exhibits significant chemical reactivity, primarily centered around its enamine and amino functional groups.[3] The enamine unit is susceptible to decomposition, necessitating storage under an inert atmosphere to maintain stability.[3] The amino group possesses nucleophilic characteristics, allowing it to undergo condensation reactions with aldehydes to form the corresponding imine derivatives.[3]

It can react with aliphatic aldehydes, such as butanal or pentanal, in formic acid to produce various pyrido[2,3-d]pyrimidine derivatives.[11][12] Furthermore, it is a key precursor in the synthesis of bis(**6-amino-1,3-dimethyluracil-5-yl**)methanes through condensation with a range of aromatic, aliphatic, and heterocyclic aldehydes.[11][13]

Experimental Protocols: Synthesis

Multiple synthetic routes for **6-Amino-1,3-dimethyluracil** have been documented. The primary methods involve the condensation and subsequent cyclization of 1,3-dimethylurea with a cyanoacetic acid derivative.

Method 1: Synthesis from Ethyl Cyanoacetate and Dimethylurea

This protocol involves the reaction of ethyl cyanoacetate with dry dimethylurea in the presence of a strong base.

- Procedure:
 - Thoroughly mix 20g of sodium amide with 20g of dry dimethylurea.
 - Add 20g of xylene to the mixture.
 - With efficient stirring and cooling, add 20g of ethyl cyanoacetate.[14]
 - Once the initial exothermic reaction subsides, heat the mixture at 100-120°C for several hours.[14]
 - After cooling, carefully treat the product with water to remove xylene.
 - Precipitate the final product, **6-amino-1,3-dimethyluracil**, by adding acid.[14]
- Alternatives: Sodium in absolute alcohol or sodium in xylene can be used as the base instead of sodium amide.[14]

Method 2: Synthesis from Cyanoacetic Acid and 1,3-Dimethylurea

This patented method describes a two-step process involving the formation of an intermediate followed by cyclization.

- Step 1: Condensation: Cyanoacetic acid and 1,3-dimethylurea are condensed in the presence of acetic anhydride to yield dimethylcyanoacetylurea.[15][16]
- Step 2: Cyclization: The intermediate, dimethylcyanoacetylurea, undergoes a cyclization reaction under alkaline conditions to form **6-amino-1,3-dimethyluracil**. [15][16] A detailed version of this step involves dissolving the intermediate, adding liquid alkali dropwise until a pH of 9-9.5 is reached, and heating the mixture to 90-95°C.[16]

The overall workflow for the synthesis starting from cyanoacetic acid is depicted below.

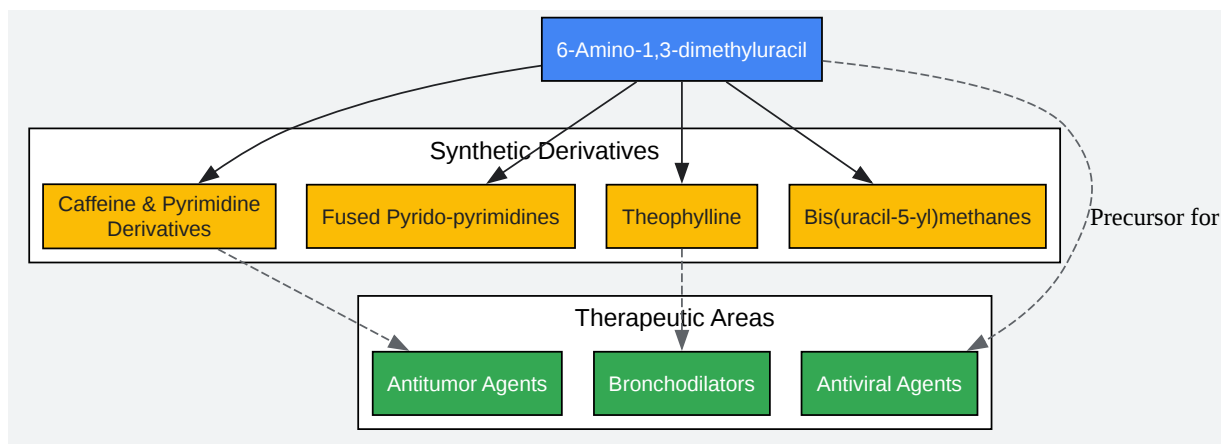
*General synthesis pathway for **6-Amino-1,3-dimethyluracil**.*

Applications and Signaling Pathways

6-Amino-1,3-dimethyluracil is a pivotal intermediate in the synthesis of various high-value chemical compounds. Its structural framework is exploited to build more complex heterocyclic systems with significant biological and industrial relevance.

Pharmaceutical Synthesis

The compound is a well-established precursor for synthesizing pharmaceutical agents.[2] It is notably used in the synthesis of new pyrimidine and caffeine derivatives that exhibit potential antitumor activity.[4][5] It is also a starting material for fused pyrido-pyrimidines and is a critical intermediate in the Traube synthesis of theophylline, a bronchodilator.[1][4][5] Its role as a building block for antiviral and anticancer drugs is a primary focus of its application in medicinal chemistry.[2]



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Key synthetic applications of **6-Amino-1,3-dimethyluracil**.

Industrial Applications

Beyond pharmaceuticals, **6-Amino-1,3-dimethyluracil** serves as a co-stabilizer in PVC formulations.[1] When combined with calcium/zinc or barium/zinc stabilizers, it enhances the initial color, transparency, and long-term thermal stability of PVC products.[1] This makes it valuable for manufacturing rigid, transparent items such as medical devices and food packaging.[1] It also finds use in the agrochemical sector, where it is applied in the formulation of herbicides and explored as a potential plant growth regulator.[2]

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